molecular formula C13H18N4O3S B6767164 N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-1-propan-2-ylimidazole-4-sulfonamide

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-1-propan-2-ylimidazole-4-sulfonamide

Cat. No.: B6767164
M. Wt: 310.37 g/mol
InChI Key: MLGGIEYXBRLXQN-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-1-propan-2-ylimidazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a methyl group, an oxazole ring, an imidazole ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-8(2)17-6-11(14-7-17)21(18,19)16-12-9(3)15-20-13(12)10-4-5-10/h6-8,10,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGGIEYXBRLXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NS(=O)(=O)C2=CN(C=N2)C(C)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-1-propan-2-ylimidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the oxazole and imidazole intermediates. The cyclopropyl and methyl groups are introduced through specific alkylation reactions. The final step involves the sulfonation of the imidazole ring to form the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-1-propan-2-ylimidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxazole or imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce new functional groups to the oxazole or imidazole rings, potentially altering the compound’s properties and applications.

Scientific Research Applications

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-1-propan-2-ylimidazole-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-1-propan-2-ylimidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides, oxazole derivatives, and imidazole derivatives. Examples include:

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Oxazole: A basic oxazole ring structure used in various chemical syntheses.

    Imidazole: A fundamental imidazole ring structure with applications in pharmaceuticals and materials science.

Uniqueness

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-1-propan-2-ylimidazole-4-sulfonamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

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